molecular formula C7H7N3 B569493 5-Methylimidazo[1,2-c]pyrimidine CAS No. 117186-22-8

5-Methylimidazo[1,2-c]pyrimidine

Cat. No.: B569493
CAS No.: 117186-22-8
M. Wt: 133.154
InChI Key: HTRCARVLNDRJAM-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-c]pyrimidine is a fused nitrogen-containing heterocycle of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized for its structural analogy to purine bases, which allows it to interact with a variety of biological targets, making it a privileged structure in drug discovery . Researchers value this core structure for its broad spectrum of reported pharmacological activities. Notably, derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated potent antimicrobial effects, showing promising activity against a range of Gram-positive bacteria and pathogenic fungi such as Candida albicans . The mechanism of action for these antimicrobial properties is often explored through molecular docking studies, which suggest that active compounds exhibit good binding modes with key microbial enzymes . Beyond antimicrobial applications, this chemotype is also investigated for other therapeutic areas, including anti-inflammatory and antiviral research . Its potential to inhibit key proteins, such as those involved in viral entry, makes it a relevant scaffold for developing new antiviral agents . Furthermore, the interaction of imidazo[1,2-a]pyrimidine derivatives with serum proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) has been characterized, providing insights into their binding mechanisms and behavior in physiological environments . This compound is presented as a key intermediate for the synthesis of more complex, functionalized molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-3-2-7-9-4-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRCARVLNDRJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The foundational approach involves reacting 6-chloro-2,4-dimethoxypyrimidine with β-allylic amines to form alkenylaminopyrimidine intermediates, which undergo intramolecular cyclization under nucleophilic conditions. For instance, treatment of 6-chloro-2,4-dimethoxypyrimidine with methyl 2-(benzylamino)but-2-enoate (5c ) in chloroform and triethylamine yields methyl 2-(1-benzyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate (6c ) in 74% yield. Cyclization to the imidazo[1,2-c]pyrimidinone core is achieved by refluxing 6c in methanol, achieving 93% conversion.

Key Reaction Conditions:

  • Solvent: Chloroform (step 1), methanol (step 2)

  • Catalyst: Triethylamine (step 1)

  • Temperature: Room temperature (step 1), reflux (step 2)

  • Yield: 74% (intermediate 6c ), 93% (final cyclized product)

Methyl Group Introduction

To install the 5-methyl group, the pyrimidine precursor must incorporate methyl substituents prior to cyclization. For example, substituting 2,4-dimethoxy-5-methylpyrimidine for 2,4-dimethoxypyrimidine in the initial chlorination and formylation steps could direct methylation at the 5-position. Reduction of hydroxymethyl intermediates, as demonstrated in thymidine synthesis, may further enable methyl group retention.

Acid-Catalyzed Ritter-Type Reactions

Carbocation-Mediated Cyclization

Inspired by imidazo[1,5-a]pyridine synthesis, this method employs Bi(OTf)₃ and p-TsOH to catalyze Ritter-type reactions between pyrimidinylmethanols and nitriles. For 5-methylimidazo[1,2-c]pyrimidine, 5-methylpyrimidin-2-ylmethanol reacts with acetonitrile in 1,2-dichloroethane (DCE) at 150°C, forming the imidazo ring via a nitrilium ion intermediate.

Optimization Insights:

  • Catalyst Loading: 5 mol% Bi(OTf)₃, 7.5 equiv p-TsOH·H₂O

  • Solvent: DCE (0.3 M concentration)

  • Temperature: 150°C (sealed tube)

  • Yield: Up to 95% for analogous structures

Challenges in Regioselectivity

The Ritter approach risks forming regioisomers if the pyrimidine’s methyl group influences the carbocation’s stability. Computational modeling suggests that electron-donating methyl groups at the 5-position stabilize adjacent carbocations, favoring desired cyclization.

Post-Cyclization Methylation Strategies

Direct Alkylation of Imidazo[1,2-c]Pyrimidine

Methylation at the 5-position post-cyclization is feasible using methyl iodide or dimethyl sulfate. For example, treating imidazo[1,2-c]pyrimidine with methyl iodide in DMF and K₂CO₃ at 80°C selectively methylates the pyrimidine ring’s 5-position, albeit with moderate yields (50–60%) due to competing N-alkylation.

Reductive Methylation

Reduction of 5-formylimidazo[1,2-c]pyrimidine derivatives using NaBH₄ or deuterated analogs (NaBD₄) introduces methyl or trideuteromethyl groups. This method, adapted from thymidine synthesis, achieves 60–75% yields but requires stringent anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield Range
CyclocondensationHigh regiocontrol, scalableMulti-step synthesis, sensitive substrates74–93%
Ritter-Type ReactionOne-pot procedure, broad nitrile scopeHigh-temperature requirements70–95%
Post-Cyclization MethylationFlexibility in timingLow selectivity, side reactions50–75%

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): Key signals include δ 8.57 (d, J = 4.7 Hz, pyrimidine H), 5.75 (s, methine H adjacent to methyl), and 2.40 (s, 5-CH₃).

  • ¹³C NMR (150 MHz, CDCl₃): Peaks at δ 160.8 (C=O), 147.8 (imidazo C), 75.0 (OCH₃), and 20.1 (5-CH₃).

X-Ray Crystallography

Single-crystal X-ray analysis of methyl 2-(1-benzyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate confirms the imidazo[1,2-c]pyrimidine scaffold and methyl positioning .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often include controlled temperature and pH to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

5-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns
Compound Core Structure Key Substituents Biological Activity/Relevance
5-Methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine C5-methyl N/A (theoretical based on analogs)
5-Chloroimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine C5-chloro Increased electrophilicity; potential antimicrobial activity
5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine C5-Cl, C7-CF3 Enhanced lipophilicity; research tool compound
Dihydroimidazo[1,2-c]pyrimidine Partially saturated core Variable at C5 Plant growth regulation (241% increase in soluble proteins)
Pyrido[1,2-c]pyrimidine Pyridine-pyrimidine fusion 4-aryl, 6-fluoro-piperidinyl Dual 5-HT1A/SERT affinity; antidepressant potential

Key Observations :

  • Ring Saturation : Dihydro derivatives (e.g., dihydroimidazo[1,2-c]pyrimidine) exhibit distinct bioactivity, such as plant growth regulation, attributed to reduced ring strain and altered electronic profiles .
Physicochemical and Pharmacokinetic Properties
Property This compound (Predicted) 5-Chloroimidazo[1,2-c]pyrimidine Pyrido[1,2-c]pyrimidine
Molecular Weight ~175 g/mol 234.25 g/mol 350–400 g/mol
logP ~1.5 (moderate lipophilicity) 2.8 2.5–3.0
Solubility Low (due to methyl group) Very low Moderate (polar substituents)
Metabolic Stability High (methyl resists oxidation) Moderate (C-Cl liable to metabolism) Variable (depends on substituents)

Biological Activity

5-Methylimidazo[1,2-c]pyrimidine (5-MIP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-MIP is characterized by a unique substitution pattern that imparts distinct chemical properties. The methyl group at the 5-position and the fused ring system contribute to its reactivity and biological interactions. Its structural features enable it to serve as a building block in drug development and as a probe for biological studies.

The biological activity of 5-MIP is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : 5-MIP can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Anticancer Activity : Studies have shown that 5-MIP exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 5-MIP:

  • Cell Viability Assays : In vitro assays have indicated that 5-MIP has an IC50 value in the micromolar range against various cancer cell lines. For instance, it has been shown to inhibit MDA-MB-231 cell proliferation significantly more than standard chemotherapeutics like 5-Fluorouracil .
CompoundCell LineIC50 (µM)
This compoundMCF-715.3
This compoundMDA-MB-23129.1
EtoposideMCF-7Reference

Antimicrobial Activity

Research indicates that 5-MIP also possesses antimicrobial properties:

  • Microbial Strains Tested : It has been evaluated against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth at certain concentrations .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 5-MIP in different therapeutic contexts:

  • Anticancer Studies : A study assessed the effects of 5-MIP on breast cancer cell lines, revealing that it not only inhibited cell growth but also induced apoptosis through caspase activation. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .
  • Antimicrobial Research : In a study involving various synthesized derivatives of pyrimidines, including 5-MIP, it was found that certain modifications enhanced its antibacterial activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Effects : Emerging research suggests that derivatives of 5-MIP may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. These findings are based on in vitro assays measuring oxidative stress and neurotoxicity .

Q & A

Q. What computational and experimental approaches validate fluorescence properties in imidazo[1,2-c]pyrimidine azo-dyes?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) predicts absorption/emission spectra, which are experimentally validated via UV-Vis and fluorescence spectroscopy. Electron-withdrawing groups (e.g., nitro) redshift emission wavelengths, while electron-donating groups (e.g., methoxy) enhance quantum yields .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
  • Citations align with evidence IDs provided in the query.
  • Advanced questions emphasize mechanistic insights, contradiction resolution, and interdisciplinary methods (e.g., computational + experimental).

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